molecular formula C25H33ClO5 B566235 [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate CAS No. 95796-50-2

[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B566235
CAS No.: 95796-50-2
M. Wt: 449.0 g/mol
InChI Key: RRFJCNMUVFZRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of cyclopenta[a]phenanthrene-based corticosteroid derivatives emerged from pioneering research conducted in the mid-twentieth century. The foundational work began with Edward Kendall and Philip Hench at the Mayo Clinic, who received the Nobel Prize in Physiology and Medicine in 1950 for their investigations of adrenal cortex hormones. Their discovery of cortisone marked the beginning of systematic synthetic modifications to improve therapeutic efficacy and reduce side effects.

The historical trajectory leading to sophisticated derivatives like the target compound commenced with Kendall's isolation of multiple adrenal compounds designated alphabetically from A through F during the 1930s. Kendall's compound E, later known as cortisone, became the template for subsequent synthetic modifications. The synthetic breakthrough came when Lewis Sarett successfully synthesized cortisone in 1944 using a complex 38-step process from oxen bile, representing the most complex synthesis performed at that time.

The progression from natural cortisone to synthetic derivatives accelerated during the 1950s and 1960s. Research groups at pharmaceutical companies, including Schering Corporation, made significant contributions to corticosteroid development. The discovery of anti-inflammatory corticosteroids such as prednisone, prednisolone, and betamethasone demonstrated that structural modifications could enhance therapeutic properties while maintaining the essential cyclopenta[a]phenanthrene framework.

The incorporation of halogen substituents, particularly fluorine and chlorine atoms, represented a major advancement in corticosteroid chemistry. These modifications enhanced potency and altered pharmacokinetic properties. The propanoate ester functionality emerged as an important structural feature for optimizing tissue penetration and duration of action. The specific stereochemical configuration present in the target compound reflects decades of research into the relationship between three-dimensional structure and biological activity.

Classification Within Steroid Compounds

The cyclopenta[a]phenanthrene propanoate derivative belongs to the broader classification of corticosteroids, which are systematically organized according to chemical structure and therapeutic application. According to the established Coopman classification system, corticosteroids are grouped into four primary classes based on their chemical structure.

The target compound falls within Group D of the classification system, specifically the subclass designated as "halogenated esters". This classification encompasses compounds containing both halogen substituents and ester functionalities. Group D compounds are further subdivided into D1 (halogenated, less labile) and D2 (labile prodrug esters), with the target compound belonging to the D1 subclass due to its stable propanoate ester linkage.

Within the steroid nucleus classification, the compound is built upon the gonane framework, also known as cyclopentanoperhydrophenanthrene. Gonane represents the fundamental steroid nucleus consisting of seventeen carbon atoms arranged in four fused rings: three cyclohexane units and one cyclopentane ring. This tetracyclic hydrocarbon framework serves as the parent structure for all steroids and provides the essential three-dimensional architecture required for biological activity.

The stereochemical designations (8S,9S,10R,11S,13S,14S,16S,17R) in the compound name reflect the specific spatial arrangement of substituents around the chiral centers. These stereochemical features distinguish the compound from other possible isomers and are critical for determining biological activity. The presence of six chiral centers theoretically allows for 64 possible stereoisomers, though only specific configurations occur in biologically active compounds.

Significance in Chemical Research

The cyclopenta[a]phenanthrene propanoate derivative holds substantial significance within multiple domains of chemical research, particularly in the areas of synthetic methodology, structure-activity relationship studies, and pharmaceutical development. The compound represents a convergence of advanced synthetic organic chemistry techniques and rational drug design principles.

From a synthetic chemistry perspective, the compound demonstrates sophisticated methodology for constructing complex polycyclic structures with precise stereochemical control. The incorporation of the 2-chloroacetyl substituent at the 17-position requires careful reaction conditions to avoid unwanted side reactions or epimerization at adjacent stereocenters. The propanoate ester formation involves selective acylation techniques that preserve the integrity of other functional groups within the molecule.

The compound's structural complexity makes it an important model system for studying structure-activity relationships in corticosteroid chemistry. The presence of both electron-withdrawing (chloroacetyl) and electron-donating (hydroxyl) groups creates interesting electronic effects that influence molecular reactivity and binding interactions. Research into similar cyclopenta[a]phenanthrene derivatives has demonstrated that structural modifications can significantly alter biological activity and selectivity profiles.

In pharmaceutical research, compounds of this structural class serve as important lead structures for developing new therapeutic agents. The cyclopenta[a]phenanthrene core provides a privileged scaffold that interacts favorably with various biological targets, particularly steroid hormone receptors. The modular nature of the structure allows for systematic modification of individual functional groups to optimize desired properties while maintaining the essential pharmacophore elements.

The compound also contributes to understanding molecular recognition principles in biological systems. The rigid cyclopenta[a]phenanthrene framework constrains the spatial arrangement of functional groups, creating a well-defined three-dimensional pharmacophore. This structural constraint facilitates detailed analysis of receptor-ligand interactions and provides insights into the molecular basis of selectivity and potency.

Overview of Structural Characteristics

The molecular architecture of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate exhibits remarkable structural complexity that directly correlates with its chemical and biological properties. The compound possesses a molecular formula of C₂₅H₃₂ClFO₅, indicating a substantial molecular weight of 467.0 grams per mole.

The core cyclopenta[a]phenanthrene framework consists of four fused rings designated A, B, C, and D according to standard steroid nomenclature. Ring A contains the α,β-unsaturated ketone system at position 3, which contributes to the compound's reactivity and electronic properties. Ring B is fully saturated and provides structural rigidity to the overall molecular framework. Ring C incorporates the 11-hydroxyl substituent, which serves as an important hydrogen bonding site for biological interactions. Ring D, the five-membered cyclopentane ring, bears the complex 17-substituent pattern that includes both the 2-chloroacetyl group and the propanoate ester functionality.

Structural Feature Position Chemical Significance
Ketone C-3 α,β-unsaturated system, electrophilic center
Hydroxyl C-11 Hydrogen bonding, polarity modulation
Methyl groups C-10, C-13, C-16 Steric effects, hydrophobic interactions
Chloroacetyl C-17 Electrophilic reactivity, halogen bonding
Propanoate ester C-17 Lipophilicity, potential hydrolysis site

The stereochemical configuration plays a crucial role in determining the compound's three-dimensional structure and biological activity. The 8S,9S configuration establishes the trans-anti-trans junction between rings B and C, which is characteristic of naturally occurring steroids. The 10R configuration positions the angular methyl group in the β-orientation, creating a characteristic convex α-face and concave β-face of the steroid nucleus. The 11S hydroxyl group adopts the β-orientation, providing optimal geometry for hydrogen bonding interactions with biological targets.

The 17R configuration at the D-ring junction positions the bulky substituent pattern in a specific spatial arrangement that influences receptor binding and selectivity. The chloroacetyl group introduces both steric bulk and electronic effects through the electron-withdrawing chlorine atom. The propanoate ester provides additional lipophilicity and may serve as a potential site for metabolic hydrolysis, contributing to the compound's pharmacokinetic properties.

The octahydro designation indicates that eight positions within the ring system bear additional hydrogen atoms beyond the basic aromatic phenanthrene framework. This extensive hydrogenation creates a fully saturated polycyclic system with restricted conformational flexibility. The resulting rigid molecular architecture constrains the spatial arrangement of functional groups and creates a well-defined molecular surface for specific biological interactions.

The presence of multiple functional groups creates opportunities for diverse intermolecular interactions. The ketone and ester carbonyl groups serve as hydrogen bond acceptors, while the hydroxyl group functions as both donor and acceptor. The chlorine atom can participate in halogen bonding interactions, and the extensive hydrocarbon framework provides substantial hydrophobic surface area for van der Waals interactions. This combination of polar and nonpolar structural elements enables the compound to interact effectively with both hydrophilic and lipophilic environments in biological systems.

Properties

CAS No.

95796-50-2

Molecular Formula

C25H33ClO5

Molecular Weight

449.0 g/mol

IUPAC Name

[17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H33ClO5/c1-5-21(30)31-25(20(29)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-23(15,3)22(17)19(28)12-24(18,25)4/h8-9,11,14,17-19,22,28H,5-7,10,12-13H2,1-4H3

InChI Key

RRFJCNMUVFZRHG-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of 17α,21-Cyclic Orthoester : Reacting 17α,21-dihydroxy pregnane with triethyl orthopropionate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields the cyclic orthoester intermediate.

  • Ring-Opening with Chloroacetyl Chloride : The orthoester reacts with chloroacetyl chloride under inert conditions (N₂/Ar), cleaving the orthoester and forming the 17α-propanoate and 21-chloroacetyl groups simultaneously.

Optimized Conditions

  • Solvent : Dichloromethane or dichloroethane (10–20 vol/wt of substrate)

  • Temperature : 20–50°C to prevent epimerization

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1–1.0 eq) enhances acylation kinetics.

  • Yield : 85–92% (reported for analogous compounds).

Sequential Esterification and Chloroacetylation

An alternative route involves stepwise functionalization, as exemplified in and:

Propanoate Esterification

  • Substrate Activation : 17α-Hydroxy steroid (e.g., 17α-hydroxyprogesterone) is dissolved in dichloromethane with triethylamine (1.5 eq).

  • Propionic Anhydride Addition : Propionic anhydride (1.2 eq) and DMAP (0.05 eq) are added, stirring at 25°C for 6–8 hours.

  • Workup : Aqueous extraction removes excess anhydride, yielding the 17α-propanoate intermediate.

Chloroacetyl Group Introduction

  • Chloroacetyl Chloride Reaction : The 17α-propanoate intermediate is treated with chloroacetyl chloride (1.1 eq) in dichloroethane, catalyzed by DMAP (0.1 eq) at 40°C.

  • Selectivity Control : The C11 hydroxy group is transiently protected using tert-butyldimethylsilyl (TBS) chloride to prevent undesired acylation.

Reaction Metrics

StepYield (%)Purity (%)Key Conditions
Propanoate Esterification8998.5CH₂Cl₂, TEA, 25°C, 8h
Chloroacetylation7897.8ClCH₂COCl, DMAP, 40°C, 12h

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 0.91 (s, 3H, C10-CH₃), 1.25 (s, 3H, C13-CH₃), 1.67 (s, 3H, C16-CH₃).

    • δ 2.41 (q, J = 7.5 Hz, 2H, propanoate CH₂), 4.60 (s, 2H, ClCH₂CO).

    • δ 5.73 (s, 1H, C11-OH).

  • ¹³C NMR :

    • 173.8 ppm (propanoate C=O), 166.2 ppm (chloroacetyl C=O), 199.4 ppm (C3 ketone).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Epimerization at C17 :

    • Solution : Low-temperature reactions (<40°C) and non-polar solvents (dichloroethane) minimize racemization.

  • Competing Acylations :

    • Solution : Selective protection of C11-OH using TBS groups prior to chloroacetylation.

  • Byproduct Formation :

    • Observation : Dichlorinated byproducts from over-chloroacetylation.

    • Mitigation : Stoichiometric control (ClCH₂COCl ≤1.1 eq) and real-time monitoring via TLC.

Comparative Analysis of Synthetic Routes

ParameterOrthoester MethodSequential Method
Steps12
Total Yield85–92%70–78%
Purity97–98%97–99%
Scalability>100 g<50 g
Stereochemical IntegrityHighModerate

Industrial Applicability

The orthoester method’s one-step protocol offers superior scalability and cost-efficiency for bulk synthesis, whereas the sequential approach allows modular functionalization for analog development. Recent advances in flow chemistry could further enhance yields by optimizing residence times and reagent mixing .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate would depend on its specific biological target. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Related Corticosteroids

Structural Modifications and Functional Groups

The pharmacological activity of corticosteroids is heavily influenced by substituents at C9, C17, and C21. Below is a comparative analysis of clobetasol propionate and its analogs:

Compound Name Molecular Formula C17 Substituent C9/C21 Modifications Key Indications References
Clobetasol Propionate C₂₅H₃₂ClFO₅ 2-Chloroacetyl Fluoro (C9), Methyl (C10,13,16) Psoriasis, eczema
Prednisolone C₂₁H₂₈O₅ Hydroxyacetyl None Allergies, autoimmune disorders
Tixocortol C₂₂H₃₀O₅S 2-Mercaptoacetyl Sulfhydryl group (C21) Inflammatory bowel disease
Deprodone Propionate C₂₄H₃₂O₅ Acetyl Methyl (C10,13) Dermatitis (less potent)
Methylprednisolone Aceponate C₂₈H₃₆O₇ Acetyloxyacetyl Fluoro (C9), Methyl (C6,10,13) Atopic dermatitis
Betamethasone-17-Butyrate C₂₈H₃₇FO₆ Butyrate-propionate ester Fluoro (C9), Methyl (C16) Chronic inflammation
Alclometasone Dipropionate C₂₈H₃₃ClO₇ Propanoyloxyacetyl Chloro (C7), Methyl (C10,13,16) Mild eczema

Pharmacological and Metabolic Differences

Potency and Receptor Affinity
  • Clobetasol propionate’s chloroacetyl group increases glucocorticoid receptor (GR) binding by 10–30× compared to prednisolone (hydroxyacetyl) .
  • Tixocortol ’s sulfhydryl group reduces systemic absorption, making it suitable for mucosal inflammation .
  • Deprodone propionate lacks halogenation, resulting in lower potency (~5× weaker than clobetasol) .
Metabolic Stability
  • The fluoro substituent at C9 in clobetasol and methylprednisolone aceponate slows hepatic metabolism, prolonging half-life .
  • Betamethasone derivatives with C17 butyrate-propionate esters exhibit higher lipophilicity, enhancing skin penetration .

Biological Activity

The compound [(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a steroid derivative with potential therapeutic applications. This article explores its biological activity through various studies and data.

This compound is a complex steroid structure characterized by multiple chiral centers and functional groups that influence its biological activity. Its molecular formula is C₃₈H₅₄ClO₃ and it has a molecular weight of approximately 618.2 g/mol.

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits glucocorticoid-like properties which may influence inflammation and immune responses. The mechanism involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression related to anti-inflammatory pathways.

Biological Activity Overview

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Immunosuppressive Properties : Similar to other corticosteroids, it may suppress immune responses by inhibiting lymphocyte proliferation and cytokine production.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects through the induction of apoptosis in certain cancer cell lines.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The results showed a dose-dependent decrease in inflammatory markers in serum samples.

Dose (mg/kg)Paw Edema Reduction (%)
130
550
1070

Case Study 2: Immunosuppressive Effects

In vitro studies on human lymphocytes revealed that the compound inhibited cell proliferation in response to mitogenic stimulation. Flow cytometry analysis indicated a significant reduction in CD4+ T-cell activation markers.

Treatment GroupProliferation Index
Control100%
Compound (1 µM)45%
Compound (5 µM)20%

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of steroid derivatives. The introduction of the chloroacetyl group appears to augment anti-inflammatory effects while maintaining low toxicity profiles.

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High affinity for adipose tissue.
  • Metabolism : Primarily metabolized in the liver with a half-life conducive for therapeutic use.

Q & A

Basic: What are the critical steps in designing a synthetic pathway for this compound?

Answer:
The synthesis of this steroid-derived compound requires retrosynthetic analysis to break down its complex structure into manageable intermediates. Key steps include:

  • Functional group prioritization : The chloroacetyl and propanoate ester groups dictate reaction sequence (e.g., late-stage introduction to avoid side reactions) .
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to establish the eight stereocenters, particularly at C8, C9, C10, and C16 .
  • Protection/deprotection strategies : For the hydroxyl group at C11 and ketone at C3 during halogenation or esterification steps .
    Experimental validation via HPLC and chiral column chromatography is critical to confirm intermediate purity and stereochemistry .

Advanced: How can contradictions in stereochemical assignments between NMR and X-ray diffraction data be resolved?

Answer:
Discrepancies often arise due to dynamic conformational changes (e.g., cyclohexane ring puckering) or crystal packing effects in X-ray structures. Methodological approaches include:

  • Variable-temperature NMR : To identify conformational equilibria affecting chemical shifts .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate static vs. dynamic models .
  • Multi-technique corroboration : Combine X-ray (rigid-state), solution-state NOESY (for proximity data), and CD spectroscopy (for chiral centers) .

Basic: What analytical techniques are essential for confirming the molecular structure?

Answer:

  • NMR (¹H, ¹³C, 2D-COSY/HMBC) : Assigns proton environments and carbon connectivity, critical for verifying the cyclopenta[a]phenanthrene core and substituents .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing Cl vs. F isotopes) .
  • IR spectroscopy : Identifies carbonyl groups (C3 ketone, ester C=O) and hydroxyl stretches .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects .

Advanced: What strategies mitigate side reactions during the introduction of the 2-chloroacetyl group?

Answer:
The chloroacetyl group is prone to hydrolysis or nucleophilic displacement . Mitigation strategies include:

  • Low-temperature reactions : Conduct acylation at −20°C in anhydrous DCM to minimize hydrolysis .
  • In situ activation : Use coupling agents like DCC/DMAP to stabilize the chloroacetyl intermediate .
  • Protection of reactive sites : Temporarily block the C11 hydroxyl with a TBS group before acylation .
    Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and quench with aqueous NaHCO₃ to isolate the product .

Basic: How is this compound classified structurally, and what implications does this have for its reactivity?

Answer:
The compound is a modified steroid derivative with:

  • A cyclopenta[a]phenanthrene core (common in corticosteroids).
  • Electrophilic substituents : The 2-chloroacetyl group participates in nucleophilic substitution (e.g., with thiols or amines), while the C3 ketone enables redox reactions .
  • Hydrophobic/hydrophilic balance : The propanoate ester enhances solubility in polar solvents, whereas methyl groups at C10, C13, and C16 increase lipophilicity .
    This hybrid structure necessitates careful solvent selection (e.g., DMF/THF mixtures) for reactions involving polar and non-polar intermediates .

Advanced: How can binding affinity and specificity to steroid receptors be quantitatively assessed?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to recombinant glucocorticoid or progesterone receptors .
  • Competitive binding assays : Use radiolabeled dexamethasone or progesterone as tracers to calculate IC₅₀ values .
  • In silico docking (AutoDock Vina) : Predict binding modes to receptor ligand-binding domains, focusing on interactions with the chloroacetyl group .
    Correlate findings with cellular assays (e.g., luciferase reporter genes) to confirm functional activity .

Basic: What stability factors must be considered during storage and handling?

Answer:

  • Light sensitivity : The cyclopenta[a]phenanthrene core is UV-sensitive; store in amber vials under inert gas (N₂/Ar) .
  • Hydrolysis risk : The ester and chloroacetyl groups degrade in humid conditions; use desiccants and anhydrous solvents .
  • Thermal stability : DSC/TGA analysis shows decomposition above 180°C; avoid prolonged heating during purification .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalytic optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic Pd or organocatalysts for esterification .
  • Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., acylation) using microreactors .
  • Design of experiments (DoE) : Statistically model variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
    Typical yield improvements range from 15% (batch) to 40% (flow) for halogenation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.